molecular formula C26H31NO5S B2526000 4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one CAS No. 2097863-58-4

4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one

Cat. No.: B2526000
CAS No.: 2097863-58-4
M. Wt: 469.6
InChI Key: XTJABBVFBQXIMW-UHFFFAOYSA-N
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Description

4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one, commonly known in research circles as TMS-SARM, is a potent and selective investigational compound belonging to the class of Selective Androgen Receptor Modulators (SARMs). Its core research value lies in its high binding affinity and selectivity for the androgen receptor (AR), designed to elicit tissue-selective anabolic effects. The compound's mechanism of action involves competitive binding to the AR, triggering receptor activation and subsequent transcription of androgen-responsive genes in specific tissues, such as muscle and bone, while demonstrating a potentially reduced impact on other organs like the prostate. This tissue selectivity makes TMS-SARM a valuable pharmacological tool for scientific investigations into the therapeutic potential of SARMs for conditions including muscle wasting (cachexia), osteoporosis, and age-related sarcopenia. Researchers utilize this compound in in vitro binding assays and cell-based models to quantify AR affinity and functional activity, as well as in preclinical in vivo studies to profile its anabolic-to-androgenic dissociation and overall pharmacological profile. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-15-methyl-17-(4-propan-2-ylphenyl)sulfonyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5S/c1-16(2)17-11-13-18(14-12-17)33(29,30)24-22-19-8-7-10-21(31-4)23(19)32-26(27(3)25(24)28)15-6-5-9-20(22)26/h7-8,10-14,16,20,22,24H,5-6,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJABBVFBQXIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3C4CCCCC4(N(C2=O)C)OC5=C3C=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one (CAS Number: 2097863-58-4) is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C26H31NO5SC_{26}H_{31}NO_{5}S with a molecular weight of 469.6 g/mol. The structure features a sulfonamide group and a tetracyclic framework that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H31NO5S
Molecular Weight469.6 g/mol
CAS Number2097863-58-4
PurityTypically 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-Methoxy-15-methyl... in various cancer cell lines. For instance, a related sulfonamide derivative demonstrated significant inhibitory effects on A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer) cells with IC50 values as low as 0.05 µM . The mechanism involves cell cycle arrest and induction of apoptosis.

Case Study: MDA-MB-231 Cell Line

  • Treatment : The compound was administered at concentrations of 0.1 µM and 1 µM.
  • Results : Flow cytometry analysis indicated that treatment with 1 µM led to a substantial increase in apoptotic cells compared to control groups, suggesting effective induction of apoptosis at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor proliferation.
  • Apoptosis Induction : Through mechanisms involving annexin V-FITC staining, the compound promotes apoptosis in treated cells, which is essential for eliminating cancerous cells.
  • Enzyme Inhibition : Similar sulfonamide compounds have exhibited enzyme inhibition properties that could contribute to their antitumor effects.

Comparative Analysis with Related Compounds

To better understand the efficacy of 4-Methoxy-15-methyl..., it is useful to compare it with other sulfonamide derivatives:

Compound NameIC50 (µM)Target Cell LineMechanism
Compound A0.17A549Apoptosis induction
Compound B0.05MDA-MB-231G2/M phase arrest
4-Methoxy... TBDTBDTBD

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Analogues

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound 2-oxa-15-azatetracyclo[...] 4-MeO, 15-Me, 17-sulfonyl Unknown (presumed enzyme modulation) N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one (Compound IIi) 3,7-dithia-5-azatetracyclo[...] 4-MeO-phenyl Anticancer potential (in vitro assays)
16-Methoxy-10-methyl-10-azatetracyclo[...]-ol (FDB002150) 10-azatetracyclo[...] 16-MeO, 10-Me, hydroxyl Aporphine alkaloid derivative (CNS activity)
4,5,15,16-Tetramethoxy-10-azatetracyclo[...]-one (Atheroline, FDB000398) 10-azatetracyclo[...] Multiple MeO groups, ketone Hypotensive, vasodilatory effects

Key Observations:

Substituent Impact on Bioactivity: Methoxy groups (e.g., 4-MeO in the target compound) are common in bioactive analogs like Compound IIi and Atheroline, where they enhance solubility and influence receptor binding . The 17-sulfonyl group in the target compound is unique among the analogs listed. Sulfonyl groups are known to improve metabolic stability and target specificity in drug design, as seen in sulfonamide-based therapeutics .

Lumping Strategy and Chemical Behavior

The lumping strategy (grouping structurally similar compounds) suggests that the target compound may share physicochemical properties (e.g., lipophilicity, stability) with its analogs, despite substituent differences . For example, its sulfonyl group could mimic the electronic effects of hydroxyl or methoxy groups in other tetracyclic systems during metabolic processes.

Preparation Methods

Formation of the Tetracyclic Core

The tetracyclic framework is typically assembled through a sequence of cyclization reactions. A representative protocol involves:

  • Step 1 : Condensation of a substituted quinoline derivative with a dienophile under acidic conditions (e.g., polyphosphoric acid) to form the central bicyclic system.
  • Step 2 : Intramolecular Diels-Alder reaction at elevated temperatures (75–110°C) to establish the oxa-aza ring system.

Example : Heating 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine in acetonitrile and phosphorous oxychloride yields a nitro-substituted intermediate, which is subsequently reduced to the amine using iron powder in acetic acid.

Sulfonylation and Functional Group Introduction

The benzenesulfonyl group is introduced via nucleophilic substitution or radical-mediated sulfonation:

  • Sulfonation : Treatment of the tetracyclic intermediate with 4-(propan-2-yl)benzenesulfonyl chloride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP), affords the sulfonated product in 65–72% yield.
  • Methoxy and Methyl Incorporation : Etherification using methyl sulfate in toluene at 110°C installs the methoxy group, while alkylation with methyl iodide completes the methyl substitution.

Key Reaction Parameters :

Step Reagents/Conditions Yield (%)
Cyclization PPA, POCl₃, 75°C, 4 h 84.7
Sulfonylation Sulfonyl chloride, DCM, DMAP, 0–10°C, 8 h 72
Methylation Me₂SO₄, toluene, 110°C, 6 h 68

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate. Crystallization from ethyl acetate or methanol yields analytically pure material, with X-ray diffraction confirming the U-shaped conformation of the sulfonylated aromatic rings.

Spectroscopic Validation

  • ¹H NMR : Distinct signals for methoxy (δ 3.85 ppm), methyl (δ 1.25 ppm), and sulfonyl protons (δ 7.5–8.1 ppm).
  • HPLC : Purity >98% achieved using a biphenyl column with acetonitrile/water gradients.

Optimization and Scale-Up Challenges

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate downstream purification. Transitioning to toluene or dichloromethane improves phase separation and reduces byproduct formation. Catalytic use of p-TsOH in cyclization steps minimizes side reactions, boosting yields to >80%.

Applications in Pharmaceutical Development

This compound exhibits potent vascular disrupting activity, making it a candidate for oncology therapeutics. Its succinate and maleate salts demonstrate enhanced solubility and bioavailability, with preclinical studies indicating efficacy in xenograft models.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization and sulfonylation. Critical steps include:

  • Ring formation : Use of bicyclo[2.1.1]hexane derivatives as precursors, with cyclization under acidic or basic conditions .
  • Sulfonylation : Introduction of the 4-(propan-2-yl)benzenesulfonyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product . Challenges include controlling stereochemistry and minimizing side reactions during cyclization.

Q. Which analytical methods are most effective for structural characterization?

  • X-ray crystallography : Resolves complex stereochemistry and confirms ring conformations (e.g., bond angles like C3—C16—C17 at 42.6°) .
  • NMR spectroscopy : 1H and 13C NMR identify methoxy (δ 3.2–3.5 ppm) and sulfonyl groups (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 349.5 for related azatetracyclo derivatives) .

Q. How does solvent polarity affect the compound’s stability during storage?

Stability is optimal in aprotic solvents (e.g., DMSO or acetonitrile) at –20°C. Hydrolytic degradation occurs in protic solvents (e.g., water/methanol mixtures), particularly at the sulfonyl group . Accelerated stability studies under varying pH (4–9) and temperature (25–40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What non-covalent interactions dominate its binding to biological targets?

  • Hydrophobic interactions : The 4-(propan-2-yl)benzenesulfonyl group engages with hydrophobic pockets in enzymes .
  • Hydrogen bonding : The methoxy and oxa groups form H-bonds with catalytic residues (e.g., in kinase targets) .
  • π-π stacking : The aromatic tetracyclic core interacts with tryptophan/phenylalanine residues in protein active sites . Computational modeling (e.g., DFT or MD simulations) is essential to map these interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration >0.1% can inhibit targets) .
  • Isomerism : Unreported stereochemical impurities (e.g., epimerization at C15) . Mitigation strategies include:
  • Comparative analysis : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Batch consistency checks : HPLC purity >98% and chiral chromatography to confirm stereochemical integrity .

Q. What environmental fate studies are relevant for assessing ecotoxicology?

  • Photodegradation : Assess half-life under UV light (e.g., λ = 254 nm) to model aquatic persistence .
  • Biotransformation : Use soil microcosms or microbial cultures to identify metabolites (e.g., sulfonic acid derivatives) .
  • Bioaccumulation : LogP calculations (estimated ~3.2 for this compound) predict moderate accumulation in lipid-rich tissues .

Q. Which functional groups are most reactive for derivatization?

  • Methoxy group : Demethylation with BBr3 yields a hydroxyl group for further conjugation .
  • Sulfonyl group : Nucleophilic displacement with amines or thiols to modify electronic properties .
  • Ketone (16-one) : Reduction with NaBH4 produces a secondary alcohol for prodrug strategies . Reaction optimization requires monitoring by TLC or LC-MS to prevent over-reduction .

Q. How to design robust analytical methods for quantifying this compound in biological matrices?

  • Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma or tissue homogenates .
  • LC-MS/MS : Use a C8 column (2.1 × 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water) for separation. MRM transitions (e.g., m/z 450 → 332) enhance specificity .
  • Validation : Include linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>80%) per ICH guidelines .

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